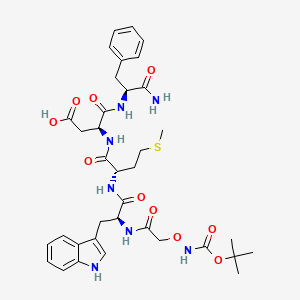
(E)-but-2-enedioic acid;1-(1,2,3,5,6,7-hexahydro-s-indacen-4-ylmethyl)-4-phenylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-but-2-enedioic acid;1-(1,2,3,5,6,7-hexahydro-s-indacen-4-ylmethyl)-4-phenylpiperazine is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of both an unsaturated dicarboxylic acid and a substituted piperazine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;1-(1,2,3,5,6,7-hexahydro-s-indacen-4-ylmethyl)-4-phenylpiperazine typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, which is then coupled with the (E)-but-2-enedioic acid under specific reaction conditions. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the coupling process. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the synthesis process. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The piperazine moiety can be oxidized using strong oxidizing agents, leading to the formation of N-oxides.
Reduction: The unsaturated dicarboxylic acid can be reduced to its corresponding diol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring in the piperazine derivative can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.
Major Products
The major products formed from these reactions include N-oxides, diols, and various substituted derivatives, each with distinct chemical and physical properties.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-but-2-enedioic acid;1-(1,2,3,5,6,7-hexahydro-s-indacen-4-ylmethyl)-4-phenylpiperazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for studying biochemical pathways and molecular interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its structural features suggest it may act as a ligand for certain receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mécanisme D'action
The mechanism of action of (E)-but-2-enedioic acid;1-(1,2,3,5,6,7-hexahydro-s-indacen-4-ylmethyl)-4-phenylpiperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
But-2-enedioic acid derivatives: These compounds share the unsaturated dicarboxylic acid moiety and exhibit similar reactivity in chemical reactions.
Piperazine derivatives: Compounds with substituted piperazine rings, such as 1-(4-benzylpiperazin-1-yl)ethanone, share structural similarities and potential biological activities.
Uniqueness
What sets (E)-but-2-enedioic acid;1-(1,2,3,5,6,7-hexahydro-s-indacen-4-ylmethyl)-4-phenylpiperazine apart is its combined structural features, which allow for unique interactions and applications not observed in simpler derivatives. Its dual functionality as both an unsaturated acid and a substituted piperazine makes it a versatile and valuable compound in various scientific fields.
Propriétés
Numéro CAS |
65935-53-7 |
|---|---|
Formule moléculaire |
C27H32N2O4 |
Poids moléculaire |
448.6 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;1-(1,2,3,5,6,7-hexahydro-s-indacen-4-ylmethyl)-4-phenylpiperazine |
InChI |
InChI=1S/C23H28N2.C4H4O4/c1-2-8-20(9-3-1)25-14-12-24(13-15-25)17-23-21-10-4-6-18(21)16-19-7-5-11-22(19)23;5-3(6)1-2-4(7)8/h1-3,8-9,16H,4-7,10-15,17H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
KBJPTKHNHLTMIV-WLHGVMLRSA-N |
SMILES isomérique |
C1CC2=CC3=C(CCC3)C(=C2C1)CN4CCN(CC4)C5=CC=CC=C5.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
C1CC2=CC3=C(CCC3)C(=C2C1)CN4CCN(CC4)C5=CC=CC=C5.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


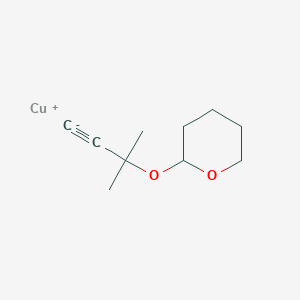
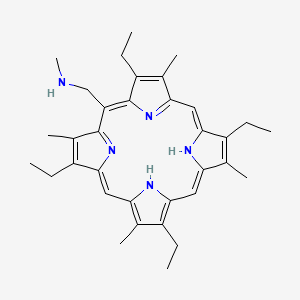
![1-[3-(Benzyloxy)-2-hydroxy-4-methoxyphenyl]ethan-1-one](/img/structure/B14470676.png)

![7,8-Dioxabicyclo[4.2.1]nonane](/img/structure/B14470682.png)
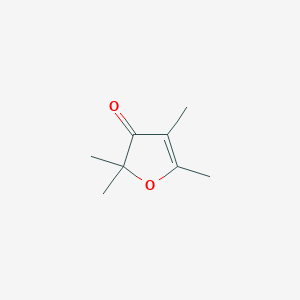
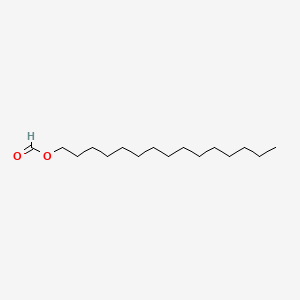
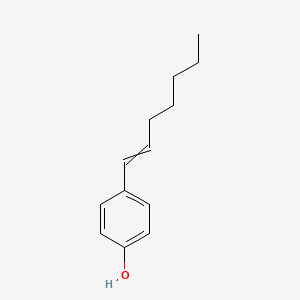

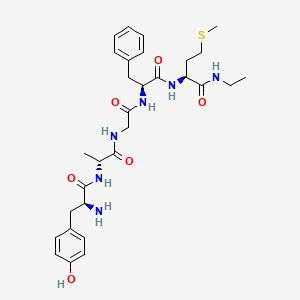
![2,6,6-Trimethyl-5-[(trimethylsilyl)oxy]heptan-3-one](/img/structure/B14470707.png)
![tert-Butyl(dimethyl)[(2-methylpent-1-en-3-yl)oxy]silane](/img/structure/B14470711.png)
